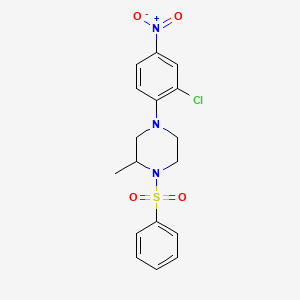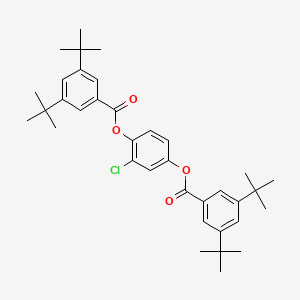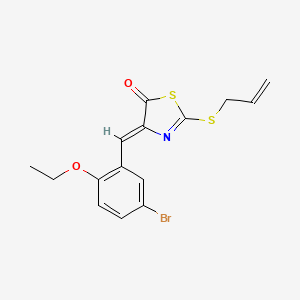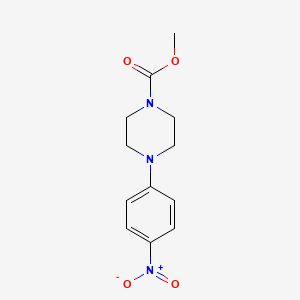
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine, also known as CNP-PP1, is a small molecule inhibitor that has been widely utilized in scientific research. It is a specific inhibitor of the tyrosine kinase Src family and has been found to have potential therapeutic applications in cancer treatment.
Mechanism of Action
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine inhibits the activity of Src family kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine in lab experiments is its specificity for the Src family kinases. This allows researchers to study the role of these kinases in various cellular processes without affecting other signaling pathways. However, one limitation of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine is its relatively low potency compared to other Src family kinase inhibitors. This can make it difficult to achieve complete inhibition of the kinase activity in some experiments.
Future Directions
There are several future directions for research involving 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine. One area of interest is the development of more potent inhibitors of Src family kinases that can be used in clinical settings. Another area of interest is the study of the role of Src family kinases in other cellular processes, such as immune cell function and neuronal signaling. Additionally, the use of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine in combination with other cancer therapies is an area of ongoing research.
Synthesis Methods
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4-nitroaniline with 2-methylpiperazine in the presence of a base to form 4-(2-chloro-4-nitrophenyl)-2-methylpiperazine. The second step involves the reaction of the intermediate product with phenylsulfonyl chloride in the presence of a base to form 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine.
Scientific Research Applications
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has been widely used in scientific research as a specific inhibitor of the tyrosine kinase Src family. It has been found to have potential therapeutic applications in cancer treatment, as Src family kinases are involved in the regulation of cell growth, differentiation, and survival. 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has also been used to study the role of Src family kinases in other cellular processes, such as cell adhesion, migration, and invasion.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-12-19(17-8-7-14(21(22)23)11-16(17)18)9-10-20(13)26(24,25)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWOHMCMFXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)

![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)